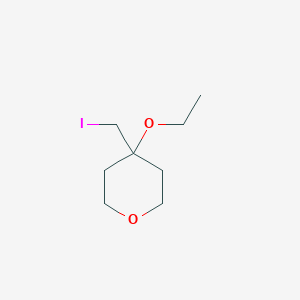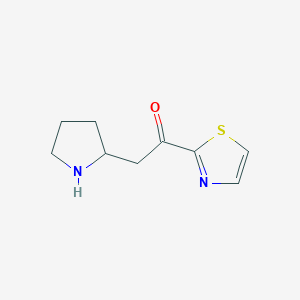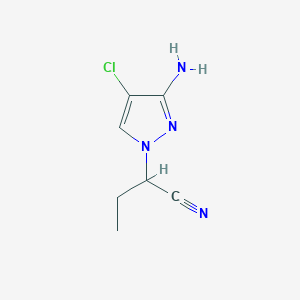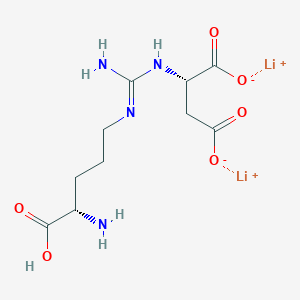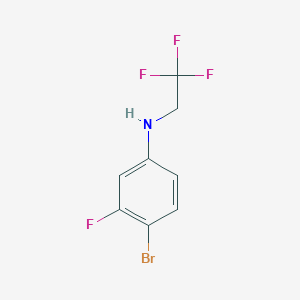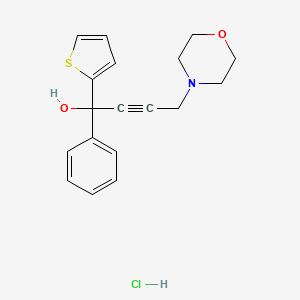
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Morpholine Derivatives: Compounds like morpholine-based inhibitors used in medicinal chemistry.
Uniqueness
4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is unique due to its combination of a morpholine ring, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C18H20ClNO2S |
|---|---|
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
4-morpholin-4-yl-1-phenyl-1-thiophen-2-ylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2S.ClH/c20-18(17-8-4-15-22-17,16-6-2-1-3-7-16)9-5-10-19-11-13-21-14-12-19;/h1-4,6-8,15,20H,10-14H2;1H |
Clé InChI |
KJQSJXVTCNGGEE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


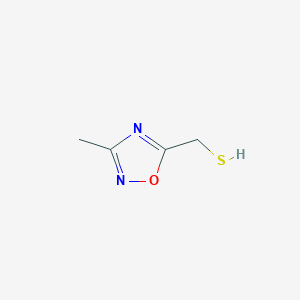
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
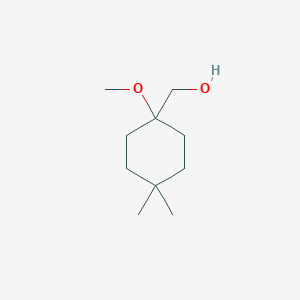
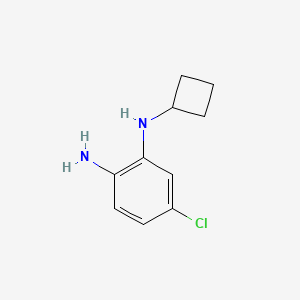
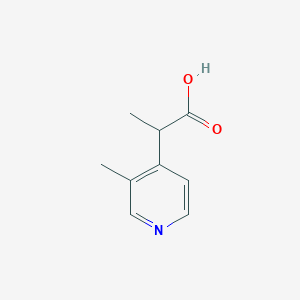
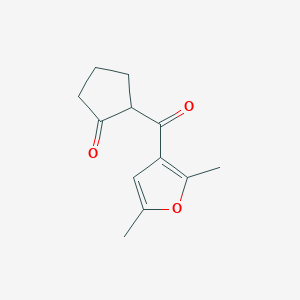
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
